molecular formula C11H13NO3 B1313791 Benzyl methyl(2-oxoethyl)carbamate CAS No. 107201-33-2

Benzyl methyl(2-oxoethyl)carbamate

Cat. No. B1313791
M. Wt: 207.23 g/mol
InChI Key: ULSOLOBYKJRHGB-UHFFFAOYSA-N
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Patent
US08691991B2

Procedure details

A solution of phenylmethyl (2-hydroxyethyl)methylcarbamate (2.02 g, 9.64 mmol) and Dess Martin's Reagent (6.36 g, 15.6 mmol) in CH2Cl2 (100 mL) were combined under nitrogen and stirred for 4 h at ambient temperature. Added CH2Cl2 (100 mL) and washed the organics with 2M Na2CO3 (aq.), saturated NaHCO3, water, and brine, dried over Na2SO4, filtered and evaporated in vacuo. Purified the residue by flash chromatography using silica gel and a gradient between 0 and 10% MeOH in CH2Cl2 over 20 minutes to provide the desired material, after combining and concentrating pure fractions in vacuo, as a yellow viscous oil: 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 3.03 (d, J=6.59 Hz, 3 H), 4.06 (s, 1 H), 4.13 (s, 1 H), 5.12-5.21 (m, 2 H), 7.29-7.40 (m, 5 H), 9.63 (d, J=16.28 Hz, 1 H); ES+ MS: 230 (M+Na+).
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
6.36 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]([CH3:15])[C:5](=[O:14])[O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[CH3:15][N:4]([CH2:3][CH:2]=[O:1])[C:5](=[O:14])[O:6][CH2:7][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
2.02 g
Type
reactant
Smiles
OCCN(C(OCC1=CC=CC=C1)=O)C
Step Two
Name
Quantity
6.36 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Added CH2Cl2 (100 mL) and washed the organics with 2M Na2CO3 (aq.), saturated NaHCO3, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Purified the residue by flash chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN(C(OCC1=CC=CC=C1)=O)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.